molecular formula C10H9F B600097 7-Fluoro-3-methyl-1H-indene CAS No. 197851-11-9

7-Fluoro-3-methyl-1H-indene

Cat. No.: B600097
CAS No.: 197851-11-9
M. Wt: 148.18
InChI Key: JHAQZUGALXMNBE-UHFFFAOYSA-N
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Description

7-Fluoro-3-methyl-1H-indene is a substituted indene derivative featuring a bicyclic structure comprising a benzene ring fused to a cyclopentene moiety. The fluorine atom at position 7 and the methyl group at position 3 introduce distinct electronic and steric effects, influencing its physicochemical and biological properties. While direct data on this specific compound are absent in the provided evidence, inferences can be drawn from structurally analogous indene and indole derivatives. For instance, 6-Formyl-5-isopropyl-3-hydroxymethyl-7-methyl-1H-indene (FIHMI) demonstrates potent antioxidant activity by mitigating oxidative stress in photoreceptor cells . This suggests that substituent positioning and functional groups on the indene core significantly modulate bioactivity.

Properties

CAS No.

197851-11-9

Molecular Formula

C10H9F

Molecular Weight

148.18

IUPAC Name

7-fluoro-3-methyl-1H-indene

InChI

InChI=1S/C10H9F/c1-7-5-6-9-8(7)3-2-4-10(9)11/h2-5H,6H2,1H3

InChI Key

JHAQZUGALXMNBE-UHFFFAOYSA-N

SMILES

CC1=CCC2=C1C=CC=C2F

Synonyms

1H-Indene,7-fluoro-3-methyl-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features and properties of 7-Fluoro-3-methyl-1H-indene and related compounds:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Properties/Applications References
This compound Indene 7-F, 3-CH₃ Not reported Hypothesized antioxidant potential N/A
FIHMI Indene 6-CHO, 5-isoC₃H₇, 3-CH₂OH, 7-CH₃ Not reported Antioxidant, reduces oxidative stress
7-Fluoro-1,1-dimethyl-4-nitro-1H-indene Indene 7-F, 1,1-(CH₃)₂, 4-NO₂ Not reported Synthetic intermediate (inferred)
7-Chloro-3-methyl-1H-indole-2-carboxylic acid Indole 7-Cl, 3-CH₃, 2-COOH ~195.61 Pharmaceutical intermediate
7-Fluoro-3-isobutyl-1H-indole Indole 7-F, 3-CH₂CH(CH₃)₂ 191.24 Research chemical

Substituent Effects on Physicochemical Properties

  • Fluorine vs. For example, 7-Fluoro-3-isobutyl-1H-indole (191.24 g/mol) may exhibit greater membrane permeability than its chloro analog (7-Chloro-3-methyl-1H-indole-2-carboxylic acid, 195.61 g/mol) due to reduced steric hindrance .
  • Methyl vs.
  • Nitro and Formyl Groups : The nitro group in 7-Fluoro-1,1-dimethyl-4-nitro-1H-indene () is strongly electron-withdrawing, likely increasing reactivity in substitution reactions. Conversely, FIHMI’s formyl and hydroxymethyl groups () contribute to its polarity and antioxidant efficacy .

Research Findings and Limitations

While direct studies on this compound are lacking, data from analogous compounds underscore the importance of substituent chemistry. Key limitations include:

  • Data Gaps : Molecular weight, melting points, and spectroscopic data for this compound are unavailable, necessitating experimental characterization.
  • Structural Variants: Indene and indole cores differ in aromaticity and ring strain, complicating direct comparisons. Indenes’ non-aromatic cyclopentene ring may confer distinct reactivity compared to indoles’ aromatic pyrrole moiety.

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